Physicochemical Properties of 4-((4-Fluorophenyl)sulfonyl)morpholine: A Technical Guide
Physicochemical Properties of 4-((4-Fluorophenyl)sulfonyl)morpholine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of the compound 4-((4-Fluorophenyl)sulfonyl)morpholine. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this guide combines computed data from reliable chemical databases with established experimental protocols for determining key physicochemical parameters. This information is crucial for researchers in drug discovery and development, aiding in the prediction of the compound's behavior in biological systems and formulation studies.
Core Physicochemical Data
The fundamental physicochemical properties of 4-((4-Fluorophenyl)sulfonyl)morpholine are summarized in the table below. These values are essential for understanding the compound's identity, purity, and potential pharmacokinetic profile.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂FNO₃S | PubChem[1] |
| Molecular Weight | 245.27 g/mol | PubChem[1] |
| Calculated logP (XLogP3-AA) | 0.8 | PubChem[1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Aqueous Solubility | Data not available | |
| pKa | Data not available |
Experimental Protocols
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity.
Protocol: Capillary Melting Point Determination
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Sample Preparation: A small amount of the crystalline 4-((4-Fluorophenyl)sulfonyl)morpholine is finely powdered.
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Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
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Heating: The sample is heated at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.
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Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (clear point) are recorded as the melting range. A narrow melting range is indicative of high purity.
Aqueous Solubility Determination
Solubility is a crucial parameter influencing a drug's absorption and bioavailability. The shake-flask method is a common and reliable technique for its determination.
Protocol: Shake-Flask Method for Aqueous Solubility
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Sample Preparation: An excess amount of 4-((4-Fluorophenyl)sulfonyl)morpholine is added to a known volume of purified water (or a relevant buffer solution) in a sealed flask.
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Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: The suspension is filtered through a non-adsorptive filter (e.g., 0.22 µm) or centrifuged to separate the undissolved solid.
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Quantification: The concentration of the dissolved compound in the clear aqueous phase is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
pKa Determination
The acid dissociation constant (pKa) is vital for predicting the ionization state of a compound at different physiological pH values, which affects its absorption, distribution, metabolism, and excretion (ADME) properties.
Protocol: Potentiometric Titration
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Solution Preparation: A known concentration of 4-((4-Fluorophenyl)sulfonyl)morpholine is dissolved in a suitable solvent, often a co-solvent system (e.g., water-methanol) for sparingly soluble compounds.
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Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
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Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), added in small, precise increments.
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Data Acquisition: The pH of the solution is recorded after each addition of the titrant.
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Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the inflection point of the curve or by analyzing the half-equivalence point.
Synthesis Workflow
The synthesis of 4-((4-Fluorophenyl)sulfonyl)morpholine typically involves the reaction of a sulfonyl chloride with an amine. This is a well-established and robust method for the formation of sulfonamides.
Potential Biological Significance
While specific biological targets for 4-((4-Fluorophenyl)sulfonyl)morpholine are not extensively documented, research on structurally similar compounds provides valuable insights. A recent study on the closely related analog, 4-(phenylsulfonyl)morpholine, demonstrated its potential as an inhibitor of triple-negative breast cancer (TNBC) cell growth.[2] This suggests that the 4-((4-fluorophenyl)sulfonyl)morpholine scaffold may serve as a promising starting point for the development of novel anticancer agents.
The morpholine ring is a well-recognized "privileged structure" in medicinal chemistry, frequently incorporated into drug candidates to improve their physicochemical and pharmacokinetic properties, such as aqueous solubility and metabolic stability.[3][4] The fluorine atom on the phenyl ring can further enhance metabolic stability and binding affinity to target proteins.
Logical Relationship of Physicochemical Properties and Drug Development
The interplay between the physicochemical properties of a compound like 4-((4-Fluorophenyl)sulfonyl)morpholine and its potential as a drug candidate is a cornerstone of medicinal chemistry. The following diagram illustrates this relationship.
References
- 1. 4-((4-Fluorophenyl)sulfonyl)morpholine | C10H12FNO3S | CID 755377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Multipathway regulation induced by 4-(phenylsulfonyl)morpholine derivatives against triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
